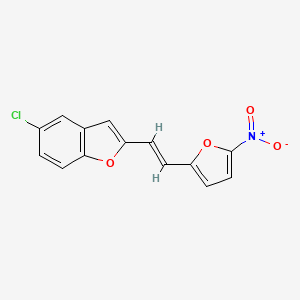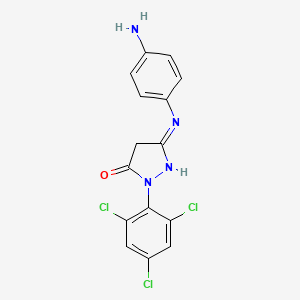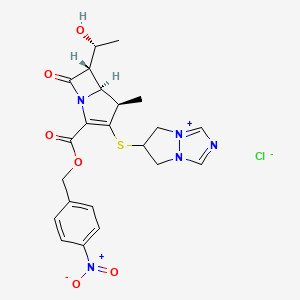
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to an isoxazole ring. The (E) designation indicates the trans configuration of the double bond in the prop-1-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.
Formation of the Isoxazole Ring: The pyrrolidine derivative is then reacted with hydroxylamine to form an oxime, which undergoes cyclization to form the isoxazole ring.
Formation of the Prop-1-en-1-yl Group: The final step involves the formation of the prop-1-en-1-yl group through a Wittig reaction or similar method, ensuring the (E) configuration of the double bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: Lacks the (E) configuration.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)oxazole: Contains an oxazole ring instead of an isoxazole ring.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)thiazole: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific configuration and the presence of both the pyrrolidine and isoxazole rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-[(E)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1+ |
InChI-Schlüssel |
YPOYUJMQUTVOQV-ORCRQEGFSA-N |
Isomerische SMILES |
C1CC(NC1)C/C=C/C2=CC=NO2 |
Kanonische SMILES |
C1CC(NC1)CC=CC2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)

![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)




![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
